4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.
The compound can be synthesized through various chemical reactions involving hydrazine derivatives and sulfonamide precursors. While specific commercial sources for this compound may not be widely available, it can be obtained through custom synthesis from specialized chemical suppliers.
This compound can be classified as:
The synthesis of 4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide typically involves several steps:
The molecular structure of 4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide features:
The compound may undergo various chemical reactions typical of sulfonamides and hydrazines, including:
Studies on related compounds indicate that structural modifications can significantly impact biological efficacy and selectivity.
4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide has potential applications in:
Multi-component reactions (MCRs) provide efficient synthetic pathways for constructing the hydrazinyl-sulfonamide scaffold of 4-[2-[1-(4-methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide. Aldol condensation between 4-methylbenzenesulfonyl chloride and 1-(4-aminophenyl)ethan-1-one yields key intermediates that undergo nucleophilic substitution and rearrangement to form sulfonamide precursors. These intermediates subsequently participate in condensation reactions with hydrazine derivatives under optimized conditions to form the target hydrazinyl-sulfonamide architecture [10].
Catalyst selection critically influences reaction efficiency and yield. Piperidine (5 mol%) in aqueous media enables the synthesis of pyrazole-sulfonamide hybrids via Knoevenagel condensation/Michael addition sequences at ambient temperature within 20 minutes, achieving yields exceeding 85%. Taurine catalysis in aqueous systems at 80°C facilitates four-component reactions incorporating malononitrile and hydrazine hydrate, yielding bioactive pyrano[2,3-c]pyrazole sulfonamides with 72-97% efficiency across three catalytic cycles without significant activity loss [9] [10].
Table 1: Catalyst Systems for Sulfonamide-Functionalized Pyrazole Synthesis
| Catalyst | Reaction Type | Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Piperidine | Knoevenagel/Michael | Aqueous, 25°C, 20 min | 85-93% | Ambient temperature operation |
| Taurine | Four-component | Aqueous, 80°C, 2 hr | 72-97% | Recyclable (3 cycles) |
| p-Toluenesulfonyl chloride | Three-component | Dichloromethane, triethylamine | >95% | High purity pharmaceutical intermediates |
Molecular docking simulations demonstrate that derivatives synthesized via MCRs exhibit significant binding affinities to therapeutic targets. For instance, pyrano[2,3-c]pyrazole sulfonamides show binding energies of -7.3 to -8.8 kcal/mol against bacterial enzymes (e.g., penicillin-binding protein PBPb) through hydrogen bonding with Ser49 residue, validating their potential as antimicrobial scaffolds [9] [10].
The Biginelli three-component cyclocondensation reaction (aldehyde, 1,3-dicarbonyl, urea) enables innovative routes to benzenesulfonamide-functionalized dihydropyrimidinones (DHPMs). Recent advancements demonstrate the reaction's adaptability for end-group modification of polyesters like poly(ε-caprolactone) and poly(p-dioxanone) with benzenesulfonamide derivatives. Functionalization involves ester exchange between polyester diols and 4-formylbenzoic acid, producing aldehyde-terminated polymers that participate in Biginelli reactions with polyethylene glycol-acetoacetate and urea [6].
Reaction optimization reveals glacial acetic acid as the optimal solvent with anhydrous MgCl₂ at 100°C under argon atmosphere, requiring 48 hours for complete conversion. The resulting DHPM-benzenesulfonamide copolymers self-assemble into micellar structures (150-250 nm diameter) in aqueous environments due to their amphiphilic character, exhibiting enhanced hydrophilicity compared to unmodified polyesters. These materials demonstrate potential for biomedical applications including drug delivery and tissue engineering, with DHPM-poly(p-dioxanone) showing particularly favorable cellular growth promotion [6].
Table 2: Biginelli Reaction Parameters for Sulfonamide-Polymer Hybrids
| Polyester | Aldehyde Precursor | Reaction Time | Catalyst System | Product Characteristics |
|---|---|---|---|---|
| Poly(ε-caprolactone) | 4-Formylbenzoic acid | 48 hr | MgCl₂/glacial acetic acid | Enhanced hydrophilicity, micelle formation |
| Poly(p-dioxanone) | 4-Formylbenzoic acid | 48 hr | MgCl₂/glacial acetic acid | Improved cellular growth, tissue engineering potential |
| Poly(lactic acid) | 4-Formylbenzoic acid | 48 hr | MgCl₂/glacial acetic acid | Controlled size distribution (PDI 1.2-1.5) |
The versatility of Biginelli chemistry enables incorporation of diverse benzenesulfonamide analogues into polymer backbones while maintaining excellent biocompatibility and biodegradability profiles essential for pharmaceutical applications [6].
4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide (CAS 1061214-06-9) is formally designated as Celecoxib Related Compound D in pharmacopeial standards, arising during synthesis of the COX-2 inhibitor Celecoxib. This hydrazone derivative forms primarily through two pathways:
Chromatographic methods enable precise identification and quantification of this impurity in active pharmaceutical ingredients. Reversed-phase HPLC with UV detection at 254 nm using C18 columns and phosphate buffer-acetonitrile mobile phases resolves Related Compound D at relative retention time (RRT) 0.8-0.9 relative to Celecoxib. LC-MS analysis confirms identity through m/z 304.1 [M+H]⁺ and characteristic fragments at m/z 156.0 (sulfonamide ring-opened cation) and 133.1 (protonated 4-methylacetophenone) [4].
Table 4: Analytical Characterization of Celecoxib Related Compound D
| Analytical Method | Conditions | Identification Parameters | Detection Limit |
|---|---|---|---|
| Reversed-phase HPLC | C18 column, KH₂PO₄ buffer (pH 3.5)-CH₃CN | RRT 0.85 ±0.05 | 0.05% w/w |
| LC-MS/MS | Electrospray ionization, positive mode | m/z 304.1→156.0/133.1 | 10 ppm |
| Preparative HPLC | Water-methanol gradient | Isolation yield >95% | N/A |
Regulatory specifications typically limit Related Compound D to ≤0.15% in Celecoxib active pharmaceutical ingredients. Isolation via preparative HPLC (Hichrom C18 column, water-methanol gradient) followed by structural confirmation using NMR spectroscopy reveals characteristic signals at δ 2.35 (s, 3H, CH₃), δ 2.42 (s, 3H, N=C-CH₃), δ 6.9-7.8 (m, 8H, aromatic), and δ 7.4 (s, 2H, SO₂NH₂). Process optimization strategies to minimize this impurity include controlling condensation reaction stoichiometry (excess hydrazine), maintaining pH <4 during synthesis, and implementing low-temperature storage of intermediates [4] [5] [7].
The structural similarity of Related Compound D to active sulfonamide pharmacophores necessitates rigorous control, as it may exhibit unexpected biological activity despite lacking the pyrazole ring essential for COX-2 selectivity [4].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1